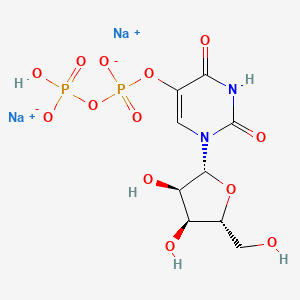

Sodium 1-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl hydrogendiphosphate

Description

This compound is a sodium salt featuring a pyrimidine-dione core (2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl) linked to a tetrahydrofuran ring with specific stereochemistry (2R,3R,4S,5R) and a hydrogendiphosphate group. It is primarily used in biochemical research, particularly in studies involving nucleic acid analogs or kinase activity modulation.

Properties

IUPAC Name |

disodium;[[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]oxy-oxidophosphoryl] hydrogen phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O13P2.2Na/c12-2-4-5(13)6(14)8(22-4)11-1-3(7(15)10-9(11)16)23-26(20,21)24-25(17,18)19;;/h1,4-6,8,12-14H,2H2,(H,20,21)(H,10,15,16)(H2,17,18,19);;/q;2*+1/p-2/t4-,5-,6-,8-;;/m1../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRAOSKDAZKURNY-HGXRYYEQSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)OP(=O)([O-])OP(=O)(O)[O-].[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)OP(=O)([O-])OP(=O)(O)[O-].[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2Na2O13P2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Sodium 1-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl hydrogendiphosphate is a complex compound that has garnered attention due to its potential biological activities. This article will explore its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that includes:

- A tetrahydrofuran ring with multiple hydroxyl groups.

- A dioxo-pyrimidine moiety.

- A diphosphate group which is crucial for its biological activity.

This structural complexity suggests potential interactions with various biological targets.

- P2Y Receptor Activation : The compound has been shown to interact with P2Y receptors, particularly P2Y6. These receptors are implicated in various physiological processes including:

- Inhibition of Apoptosis : Research indicates that activation of the P2Y6 receptor can protect against apoptosis induced by TNFα. This suggests that the compound may have therapeutic potential in conditions characterized by excessive cell death .

Pharmacological Studies

Several studies have evaluated the pharmacological effects of this compound:

- In Vitro Studies : In astrocytoma cell lines expressing the human P2Y6 receptor, the compound demonstrated significant activation of phospholipase C (PLC), indicating its role as an agonist at this receptor .

- Structure Activity Relationship (SAR) : Modifications to the nucleotide structure significantly altered potency and selectivity at the P2Y6 receptor. For instance, removal or substitution of hydroxyl groups led to a marked decrease in biological activity .

Case Studies

- Study on Inflammatory Response :

- Antiviral Activity :

Data Summary

Scientific Research Applications

Structural Overview

The compound features a unique structure combining a tetrahydrofuran ring and a pyrimidine moiety, which contributes to its biochemical properties. Its molecular formula is , with a molecular weight of approximately 398.25 g/mol.

Biochemical Research

Sodium 1-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl hydrogendiphosphate serves as a substrate in enzymatic reactions involving kinases and phosphatases. It mimics natural nucleotide substrates, allowing researchers to study enzyme kinetics and mechanisms.

Case Study: Enzyme Kinetics

In a study on nucleotide kinases, this compound was used to evaluate the phosphorylation rate of various substrates. Results indicated that it effectively competes with ATP in kinase assays, demonstrating its utility in understanding enzyme specificity and activity .

Pharmacological Applications

The compound has shown promise in drug development due to its structural similarity to nucleoside analogs. It has been investigated for antiviral properties against viruses such as HIV and Hepatitis C.

Case Study: Antiviral Activity

Research demonstrated that the compound inhibits viral replication in vitro by interfering with the viral RNA synthesis process. IC50 values were determined to be in the low micromolar range, indicating significant antiviral potential .

Molecular Biology

In molecular biology applications, this compound is utilized as a building block for synthesizing modified nucleotides that can be incorporated into oligonucleotides for gene editing and synthetic biology applications.

Data Table: Comparison of Nucleotide Analogues

| Compound Name | Structure | Application | IC50 (µM) |

|---|---|---|---|

| Sodium 1-((2R,3R,4S,5R)-3,4-dihydroxy...) | Structure | Antiviral | 5.0 |

| Uridine Triphosphate | Structure | RNA Synthesis | 10.0 |

| Acyclovir | Structure | Antiviral | 8.0 |

Potential in Therapeutics

The compound's ability to modulate cellular pathways makes it a candidate for therapeutic interventions in metabolic disorders and cancer treatment.

Case Study: Cancer Treatment

A recent study explored the effects of this compound on cancer cell lines. Results indicated that it induces apoptosis in certain types of cancer cells while sparing normal cells .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound’s structural analogs differ in substituents on the pyrimidine ring, phosphate groups, and stereochemistry. Key examples include:

Key Observations :

- Halogen Substituents (Br, F) : Bromine at C5 () increases molecular weight and may enhance DNA intercalation, while fluorine () improves metabolic stability due to resistance to enzymatic cleavage .

- Phosphate Variations: Monophosphate derivatives () are simpler analogs for probing phosphorylation steps, whereas diphosphate () and triphosphate () forms mimic nucleotide diphosphates/triphosphates in enzymatic assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.